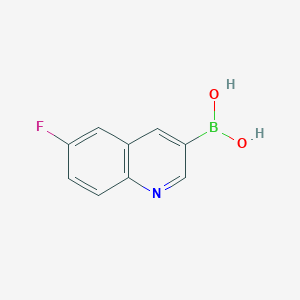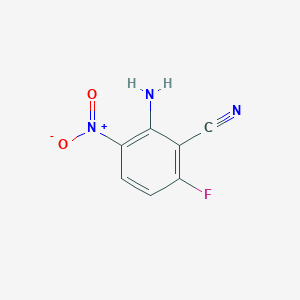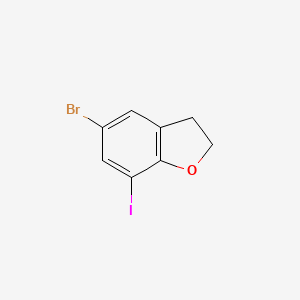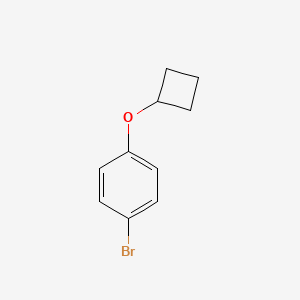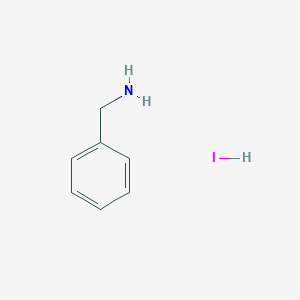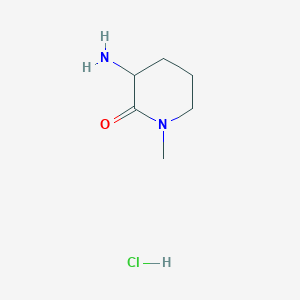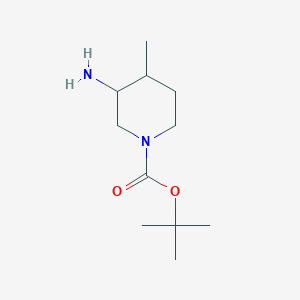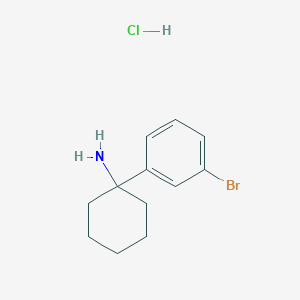
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride
Overview
Description
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 676138-34-4 . It has a molecular weight of 290.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Serotonin Neurone Uptake Inhibition
Research by Fuller et al. (1978) investigated 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, a compound structurally related to 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride. They found it to be a potent antagonist of serotonin depletion in rats and mice, indicating its potential as a selective inhibitor of serotonin neurone uptake (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Synthesis of Benzimidazoles
Lygin and Meijere (2009) demonstrated the synthesis of 1-substituted benzimidazoles using o-Bromophenyl isocyanide, a compound sharing a bromophenyl moiety with 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride. This synthesis could be relevant for the chemical manipulation or utilization of 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride in similar contexts (Lygin & Meijere, 2009).
Bischler Indole Synthesis
Black et al. (1980) explored the Bischler indole synthesis, which includes the use of bromophenyl compounds. This research could provide insights into the reactivity and potential applications of 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride in indole synthesis (Black, Gatehouse, Théobald, & Wong, 1980).
Cation Radical Polymerization
Bauld et al. (1996) investigated cation radical polymerization, using tris(4-bromophenyl)aminium hexachloroantimonate, which is chemically related to 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride. Their findings could imply potential applications in polymer chemistry for 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQMZBWOMLZRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



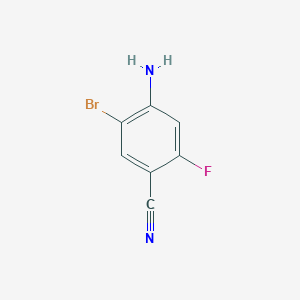
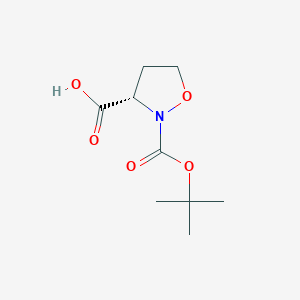
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

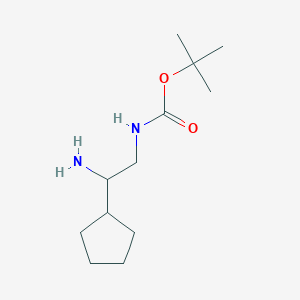
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

